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molecular formula C13H16N2O B1274691 4-Benzyl-2-morpholineacetonitrile CAS No. 57962-45-5

4-Benzyl-2-morpholineacetonitrile

Cat. No. B1274691
M. Wt: 216.28 g/mol
InChI Key: IMCDTSZTCIFXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088814

Procedure details

The mixture of finely ground sodium cyanide (39.6 g.) and 4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine (144.4 g.) in dimethyl sulphoxide (600 ml.) is stirred and heated at 60°-65° C. for 3.5 hours. The mixture is cooled, diluted with water (6 1.) and extracted with ether (3 × 2 1.). The ether extracts are combined and washed with brine (2 × `1.) and dried over anhydrous magnesium sulphate and the solvent removed by evaporation in vacuo. The residue is recrystallised from petroleum ether (b.p. 40°-60° C.) to give 4-benzyl-2-cyanomethylmorpholine, m.p. 62° C.
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine
Quantity
144.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[CH2:4]([N:11]1[CH2:16][CH2:15][O:14][CH:13]([CH2:17]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CS(C)=O.O>[CH2:4]([N:11]1[CH2:16][CH2:15][O:14][CH:13]([CH2:17][C:1]#[N:2])[CH2:12]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine
Quantity
144.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60°-65° C. for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3 × 2 1.)
WASH
Type
WASH
Details
washed with brine (2 × `1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
) and dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from petroleum ether (b.p. 40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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